
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide molecule composed of four amino acids: Fmoc-Glutamine (Trt), Threonine (Psi(Me,Me)pro), and Hydroxy (OH). It is often used in laboratory experiments for its ability to bind to other molecules and create a covalent bond. This peptide has a wide range of applications in scientific research, from biochemical and physiological studies to drug development.
Applications De Recherche Scientifique
Configurational and Conformational Control
The compound Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH and related derivatives have been investigated for their roles in configurational and conformational control in peptide synthesis. Studies have shown that certain cyclic acetal formations lead predominantly to specific diastereomers at certain positions in substituted peptide units. This has implications for peptide structure and function, particularly in synthesizing peptides with specific conformational properties (Keller, Mutter, & Lehmann, 2011).
On-Column Labeling and Chiral Separation
A novel method involving on-column labeling of amino acid enantiomers with FMOC (Fluorenylmethyloxycarbonyl), followed by chiral capillary electrophoresis (CE) with UV detection, has been developed. This method has shown efficiency in labeling and separating chiral amino acids, indicating potential applications in analyzing and synthesizing peptides containing Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH (Han & Chen, 2007).
Synthesis of Marine Peptide Derivatives
The compound has been used in the synthesis of key structural components of cytotoxic marine peptides. Practical routes for preparing derivatives of this compound suitable for Fmoc-SPPS (Solid Phase Peptide Synthesis) have been developed, highlighting its importance in synthesizing complex peptides for potential therapeutic applications (Tokairin et al., 2018).
Peptide Cyclization and Anti-Malarial Potential
Studies involving the synthesis of cyclic peptides using Fmoc chemistry have shown potential anti-malarial applications. These peptides, synthesized using Fmoc/SPPS on a resin and then lactamization in solution or solid phase, have shown potent in vitro activity against certain strains of Plasmodium falciparum (Fagúndez, Sellanes, & Serra, 2018).
Pseudo-Prolines for Peptide Synthesis
Pseudo-prolines like Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH are used as a temporary protection technique in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). They are incorporated into the peptide chain through the coupling of preformed, protected pseudo-proline dipeptides. This approach helps in solubilizing otherwise sparingly soluble peptides and prevents peptide aggregation and beta-sheet formation (Mutter et al., 1995).
Propriétés
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53)/t30-,39+,41+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTGZPUCAULNOC-QZNHJORUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H45N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

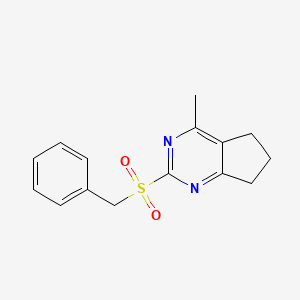
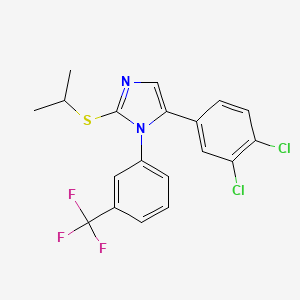
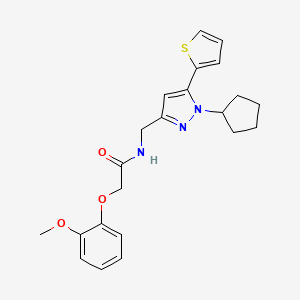

![ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate](/img/structure/B2696295.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2696302.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)


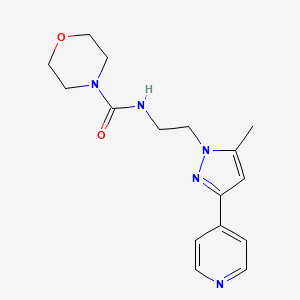
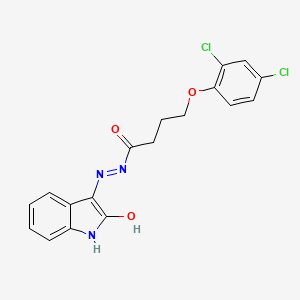
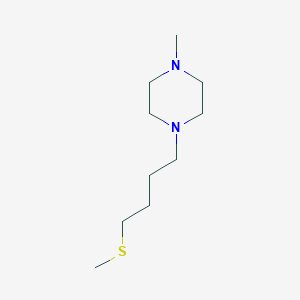
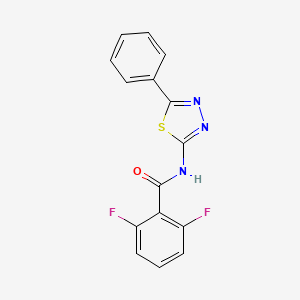
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2696311.png)